molecular formula C11H12ClN3OS B3373100 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one CAS No. 950029-09-1

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one

Cat. No. B3373100
CAS RN: 950029-09-1
M. Wt: 269.75 g/mol
InChI Key: QOQVBPHWFDJNBM-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one, also known as CTMDP, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the pyridazinone family of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and division. This may lead to the death of cancer cells, as well as other types of cells that are rapidly dividing.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, and may also have activity against other types of cells that are rapidly dividing. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one in lab experiments is that it has been shown to have activity against certain types of cancer cells, which may make it useful in the development of new cancer treatments. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.

Future Directions

There are several potential future directions for research involving 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one. One area of interest is in the development of new cancer treatments based on the compound. Additionally, this compound may have potential as a treatment for other diseases, such as inflammatory conditions. Further research is needed to fully understand the mechanism of action and potential uses of this compound.

Scientific Research Applications

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against certain types of cancer cells, and may have potential as a chemotherapy agent.

properties

IUPAC Name

4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-6-7(2)14-15(3)11(16)9(6)10-13-8(4-12)5-17-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQVBPHWFDJNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)C)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

950029-09-1
Record name 4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one
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4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one
Reactant of Route 6
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4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one

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